molecular formula C6H4ClN3 B13021950 5-Amino-4-chloronicotinonitrile

5-Amino-4-chloronicotinonitrile

Cat. No.: B13021950
M. Wt: 153.57 g/mol
InChI Key: AYNPVVCLURUUBX-UHFFFAOYSA-N
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Description

5-Amino-4-chloronicotinonitrile is an organic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-chloronicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium cyanide in an organic solvent . Another method includes the reaction of 3-cyanopyridine with copper chloride . These reactions typically require controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-4-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

5-amino-4-chloropyridine-3-carbonitrile

InChI

InChI=1S/C6H4ClN3/c7-6-4(1-8)2-10-3-5(6)9/h2-3H,9H2

InChI Key

AYNPVVCLURUUBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)Cl)C#N

Origin of Product

United States

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